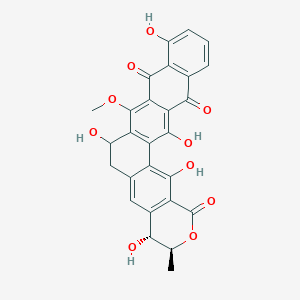
Benaphthamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benaphthamycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Vancomycin Resistance Studies
A significant focus of research on benaphthamycin is its relationship to vancomycin and vancomycin-resistant Staphylococcus aureus (VRSA). Studies have explored various aspects:
Genetic Analysis of Vancomycin Resistance : Research has identified genetic elements that contribute to high-level resistance to vancomycin in S. aureus, including elements encoded on multiresistance conjugative plasmids (Weigel et al., 2003).
Molecular Events in Vancomycin Resistance : Studies have explored the genetic mechanisms responsible for reduced vancomycin susceptibility in VRSA, revealing diverse genetic mutations in vancomycin-intermediate S. aureus (VISA) and VRSA strains (Hu, Peng, & Rao, 2016).
Mechanisms of Vancomycin Resistance : Investigations into the mechanisms of resistance in S. aureus have highlighted the presence of transposon Tn1546 from vancomycin-resistant Enterococcus faecalis in VRSA strains, affecting cell wall structure and metabolism (Gardete & Tomasz, 2014).
Bacteriocin Studies
Research on bacteriocins has revealed their potential in combating antibiotic-resistant bacteria, suggesting relevance to benaphthamycin studies:
- Bacteriocin Functions and Applications : Bacteriocins, antimicrobial peptides, have applications beyond food preservation, including the potential as next-generation antibiotics. This expands the scope of antimicrobial research, potentially impacting the study of compounds like benaphthamycin (Chikindas et al., 2018).
Daptomycin Research
Studies on daptomycin, another antibiotic, provide insights into resistance mechanisms that may be relevant to benaphthamycin research:
- Daptomycin Resistance Mechanisms : Research has detailed the mechanisms of resistance and biosynthetic engineering in daptomycin, which may offer parallels in understanding resistance patterns and solutions for benaphthamycin (Baltz, 2009).
Other Related Studies
Additional studies have provided insights into vancomycin pharmacodynamics, resistance patterns, and treatment strategies, which may indirectly relate to benaphthamycin research:
Vancomycin Pharmacodynamics and Resistance Patterns : Research has focused on the pharmacokinetics and pharmacodynamics of vancomycin, including resistance patterns and therapeutic strategies, which are crucial for understanding similar antibiotics like benaphthamycin (Moise-Broder et al., 2004).
Synthetic Antimicrobial Peptidomimetics : The study of synthetic antimicrobial peptidomimetics against staphylococcal biofilms offers a glimpse into alternative approaches to combat antibiotic-resistant bacteria, relevant to the context of benaphthamycin (Flemming et al., 2008).
Theoretical Studies on Benaphthamycin : A theoretical study investigated the complex transformation of benaphthamycin B, providing a detailed analysis using DFT and perturbation theory (Opitz, Wei-Opitz, Gebhardt, & Koch, 2006).
properties
Product Name |
Benaphthamycin |
|---|---|
Molecular Formula |
C27H20O10 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(7S,8R)-3,8,13,19,26-pentahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-5,17,24-trione |
InChI |
InChI=1S/C27H20O10/c1-8-21(30)11-6-9-7-13(29)17-18(14(9)23(32)16(11)27(35)37-8)25(34)19-20(26(17)36-2)24(33)15-10(22(19)31)4-3-5-12(15)28/h3-6,8,13,21,28-30,32,34H,7H2,1-2H3/t8-,13?,21-/m0/s1 |
InChI Key |
QCBIMYUNMRBERF-SKOQCCCCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C(=C3C(=C2)CC(C4=C3C(=C5C(=C4OC)C(=O)C6=C(C5=O)C=CC=C6O)O)O)O)C(=O)O1)O |
Canonical SMILES |
CC1C(C2=C(C(=C3C(=C2)CC(C4=C3C(=C5C(=C4OC)C(=O)C6=C(C5=O)C=CC=C6O)O)O)O)C(=O)O1)O |
synonyms |
enaphthamycin benaphthamycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



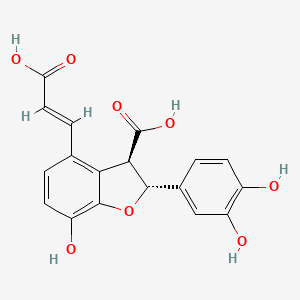
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1242427.png)
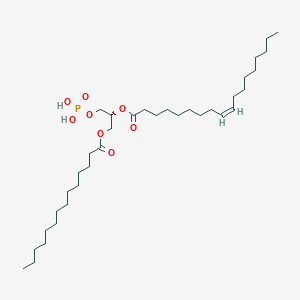
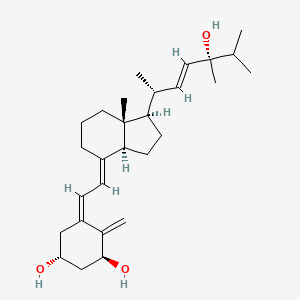
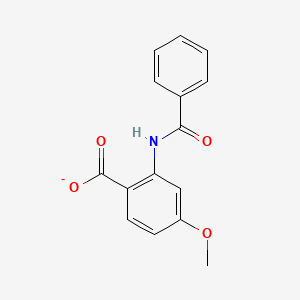
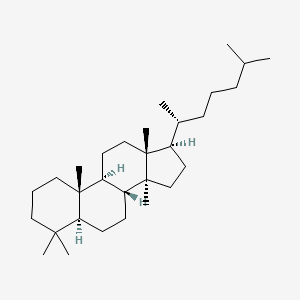

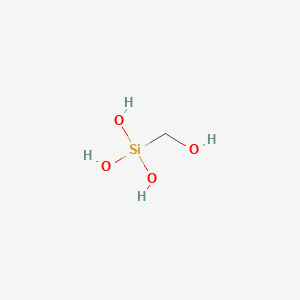
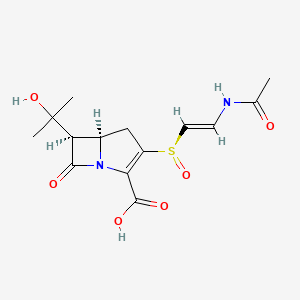

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
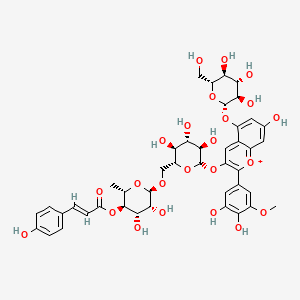
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)
![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)